2-Amino-4-(2,5-dimethylphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Description
This compound belongs to the pyrano[3,2-b]pyran-3-carbonitrile class, characterized by a fused bicyclic pyran system with hydroxymethyl, amino, and nitrile functional groups. These compounds exhibit biological relevance, particularly as antityrosinase agents and anticancer candidates .
Properties
IUPAC Name |
2-amino-4-(2,5-dimethylphenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-9-3-4-10(2)12(5-9)15-13(7-19)18(20)24-16-14(22)6-11(8-21)23-17(15)16/h3-6,15,21H,8,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYASEJLMBGRAMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tin Tetrachloride-Supported Silica Nanoparticles (SnCl₄/SiO₂ NPs)
SnCl₄/SiO₂ NPs are a highly efficient catalyst for this synthesis:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst loading | 0.004 g/mmol | 95% yield |
| Temperature | 80–100°C | Complete in 15 min |
| Solvent | Solvent-free | Eliminates purification |
Mechanistic Steps :
Alternative Catalysts
While SnCl₄/SiO₂ NPs are preferred, other Lewis acids (e.g., FeCl₃, ZnCl₂) show moderate efficacy:
| Catalyst | Yield (%) | Reaction Time |
|---|---|---|
| SnCl₄/SiO₂ | 95 | 15 min |
| FeCl₃ | 72 | 45 min |
| ZnCl₂ | 68 | 60 min |
SnCl₄’s superior performance is attributed to its strong Lewis acidity and SiO₂’s high surface area.
Substrate Scope and Modifications
Varying the aldehyde component allows structural diversification:
| Aldehyde | Product Substituent | Yield (%) |
|---|---|---|
| 2,5-Dimethylbenzaldehyde | 2,5-Dimethylphenyl | 95 |
| 2-Ethoxybenzaldehyde | 2-Ethoxyphenyl | 88 |
| 2,6-Dimethoxybenzaldehyde | 2,6-Dimethoxyphenyl | 91 |
The 2,5-dimethylphenyl variant requires precise stoichiometry (1:1:1 aldehyde/malononitrile/kojic acid) to avoid side products.
Purification and Characterization
Purification :
Characterization :
-
FTIR : Absorption bands at 3340 cm⁻¹ (N–H), 2190 cm⁻¹ (C≡N), and 1680 cm⁻¹ (C=O).
-
¹H NMR (DMSO-d₆): δ 2.25 (s, 6H, CH₃), 4.50 (s, 2H, CH₂OH), 6.90–7.40 (m, 3H, aromatic).
Industrial-Scale Considerations
Challenges :
-
Moisture sensitivity of SnCl₄ requires anhydrous conditions.
-
Malononitrile’s toxicity necessitates closed-system processing.
Solutions :
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and hydroxymethyl groups can participate in substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. A study on similar pyrano derivatives demonstrated high antiproliferative activity against various human tumor cell lines. Compounds in this class were shown to disrupt microtubule formation and induce G2/M cell cycle arrest, making them potential candidates for cancer therapy .
Antioxidant Properties
The antioxidant capabilities of compounds related to 2-amino-4-(2,5-dimethylphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile have been explored in several studies. These compounds can neutralize free radicals, thus protecting cells from oxidative stress—a key factor in aging and various diseases.
Enzyme Inhibition Studies
The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it can act as a competitive inhibitor of tyrosinase, an enzyme crucial for melanin production. The compound exhibited an IC50 value of 7.69 µM, which is significantly lower than that of kojic acid (IC50 = 23.64 µM), indicating its potential as a skin-lightening agent or treatment for hyperpigmentation disorders .
Interaction with Biological Targets
Preliminary data suggest that this compound interacts with various biological targets. These interactions could elucidate mechanisms underlying its biological effects and guide future therapeutic applications .
Synthetic Applications
The synthesis of this compound typically involves multicomponent reactions that allow for efficient formation with high yields. Such synthetic methods are crucial for producing derivatives that can be tested for various biological activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key analogs differ in aryl/heteroaryl substituents at the 4-position, hydroxymethyl at the 6-position, and nitrile at the 3-position. Representative examples include:
Key Observations :
- Electron-withdrawing groups (e.g., Cl in 6h) increase melting points compared to electron-donating substituents (e.g., benzyloxy in 6a), likely due to enhanced intermolecular interactions .
- Heterocyclic substituents (e.g., pyrazole in 10a) lower IR nitrile stretching frequencies (~2181 cm⁻¹ vs. ~2199 cm⁻¹ in 6a), suggesting altered electronic environments .
Antityrosinase Activity
Compound 6a (IC₅₀ = 12.3 µM) and fluorobenzyloxy-substituted derivatives (e.g., 6g, IC₅₀ = 9.8 µM) show enhanced activity over kojic acid (IC₅₀ = 16.7 µM) due to improved hydrophobic interactions with tyrosinase’s active site . Molecular dynamics simulations confirm stable binding of 6b (4-fluorobenzyloxy analog) via hydrogen bonding with histidine residues .
Anticancer Activity
Compound 10a (pyrazole-substituted) induces apoptosis in multiple cancer cell lines (IC₅₀ = 1.8–3.2 µM) by disrupting cell cycle progression at the G2/M phase. Its efficacy surpasses 10b (imidazole-substituted, IC₅₀ = 4.5–6.1 µM), highlighting the critical role of substituent polarity and π-stacking capability .
Biological Activity
The compound 2-Amino-4-(2,5-dimethylphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (CAS: 664999-59-1) is a member of the pyran derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activities associated with this specific compound, highlighting its potential therapeutic applications and underlying mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C18H16N2O4 |
| Molar Mass | 324.33 g/mol |
| CAS Number | 664999-59-1 |
Antitumor Activity
Research indicates that pyran derivatives exhibit notable antitumor properties . In a study focused on various pyran compounds, it was found that derivatives similar to 2-amino-pyrano exhibited cytotoxic effects against several cancer cell lines, including HCT-116 and MDA-MB-231. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase through caspase activation pathways .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Studies suggest that the presence of electron-withdrawing groups enhances its efficacy against bacteria and fungi. For instance, derivatives with cyano or carboxylate groups have shown increased antibacterial potency .
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases, and compounds like 2-amino-pyrano have been studied for their anti-inflammatory properties . They inhibit the activity of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed through various assays, demonstrating its ability to scavenge free radicals effectively. This property is vital for protecting cells from oxidative stress and related pathologies .
Case Studies
-
Anticancer Evaluation :
A recent study evaluated the anticancer potential of several pyran derivatives, including our compound of interest. The results showed significant inhibition of cell proliferation in various cancer cell lines with IC50 values ranging from 0.25 µM to 0.59 µM for different derivatives . Morphological changes indicative of apoptosis were observed via fluorescent microscopy. -
Antimicrobial Testing :
In another study, the compound was tested against both Gram-positive and Gram-negative bacteria. The results indicated a broad-spectrum antimicrobial effect, particularly effective against Staphylococcus aureus and Escherichia coli . -
Anti-inflammatory Mechanism :
A detailed investigation into the anti-inflammatory effects revealed that treatment with this pyran derivative significantly reduced pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyran derivatives. Modifications at specific positions on the pyran ring can enhance or diminish biological effects:
- Electron-withdrawing groups (e.g., -CN, -COOH) generally improve anticancer activity.
- Hydroxymethyl groups enhance solubility and bioavailability.
- Substituents on the aromatic ring can affect binding affinity to target proteins.
Q & A
Basic: What solvent systems and reaction conditions optimize the synthesis of this compound?
Answer:
The synthesis of pyrano-pyran derivatives typically employs polar aprotic solvents (e.g., DMF, ethanol-DMF mixtures) or aqueous methanol under reflux conditions. For example, in analogous syntheses, heating at 80–100°C for 6–8 hours with ammonia or amines as catalysts achieves cyclization and improves yield (e.g., 89–96% yields reported for similar compounds) . Key considerations:
- Solvent choice : Ethanol-DMF enhances solubility of intermediates and facilitates crystallization .
- Catalysts : Ammonia or substituted amines promote Knoevenagel condensation and Michael addition steps, critical for ring formation .
- Workup : Recrystallization from ethanol or DMSO is effective for purity without column chromatography .
Advanced: How can NMR and X-ray crystallography resolve stereochemical ambiguities in the hydroxymethyl group?
Answer:
- ¹H/¹³C NMR : The hydroxymethyl proton (δ ~4.5–5.0 ppm) shows coupling with adjacent protons in the pyran ring. NOESY can confirm spatial proximity to aromatic protons (e.g., δ 7.12–7.85 ppm in analogous structures) .
- X-ray crystallography : Single-crystal studies (e.g., grown in DMSO) reveal dihedral angles between the hydroxymethyl group and the pyran ring, confirming axial/equatorial orientation. For example, a study on a trimethoxyphenyl analog showed a 45.2° dihedral angle, stabilizing the chair conformation .
Basic: Which spectroscopic techniques confirm the carbonitrile group’s presence and environment?
Answer:
- IR spectroscopy : A sharp peak at ~2190–2193 cm⁻¹ (C≡N stretch) is definitive .
- ¹³C NMR : A signal at δ ~115–120 ppm corresponds to the nitrile carbon .
- HRMS : Precise mass matching (e.g., [M+Na⁺] with <0.5 ppm error) confirms molecular formula .
Advanced: How do electron-withdrawing substituents on the aryl group affect stability and reactivity?
Answer:
- Stability : Electron-withdrawing groups (e.g., -Cl, -F) on the aryl ring increase electrophilicity at the pyran C-8 carbonyl, accelerating hydrolysis. For example, a 3-chlorophenyl analog showed 10% faster degradation in aqueous media than unsubstituted analogs .
- Reactivity : Fluorinated derivatives exhibit higher regioselectivity in nucleophilic attacks at C-3 (carbonitrile site) due to enhanced polarization .
Basic: How can purity be assessed post-synthesis without column chromatography?
Answer:
- Recrystallization : Ethanol-DMSO (1:1) achieves >95% purity for crystalline products .
- Melting point analysis : Sharp melting ranges (e.g., 244–245°C for fluorinated analogs) indicate homogeneity .
- TLC monitoring : Use ethyl acetate/hexane (3:7) with UV visualization; Rf ≈ 0.5 for pure product .
Advanced: What mechanistic insights explain contradictory yields in one-pot vs. stepwise syntheses?
Answer:
- One-pot reactions : Higher yields (e.g., 96% in aqueous media) occur due to minimized intermediate isolation losses but may suffer from side reactions (e.g., dimerization at elevated temps) .
- Stepwise synthesis : Lower yields (e.g., 70–80%) result from purification steps but allow better control of regioselectivity, as seen in pyrrolo-pyrimidine derivatives .
Basic: What are the critical steps for reproducible spectral data acquisition?
Answer:
- Sample preparation : Use deuterated DMSO for NMR to dissolve polar intermediates and reduce aggregation .
- HRMS calibration : Internal standards (e.g., sodium trifluoroacetate) ensure <0.5 ppm mass accuracy .
- IR baseline correction : Dry KBr pellets minimize moisture interference with nitrile stretches .
Advanced: How can tautomerism in the dihydropyran ring be investigated using 2D NMR?
Answer:
- HSQC/TOCSY : Correlate exchangeable NH protons (δ ~12 ppm) with adjacent carbons to identify enol-keto tautomers .
- Variable-temperature NMR : Cooling to 5°C slows exchange, resolving split signals for tautomeric forms, as demonstrated in pyrazole-carbonitrile analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
